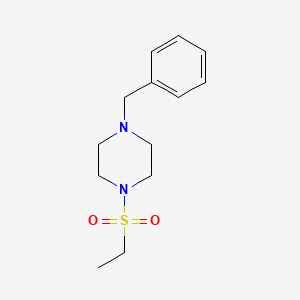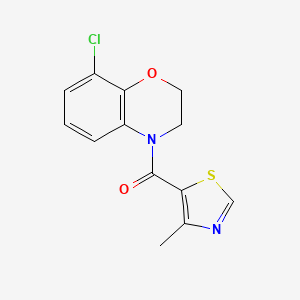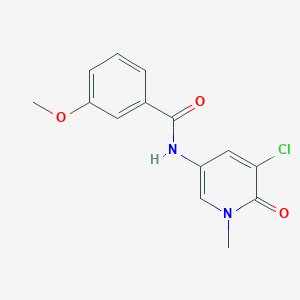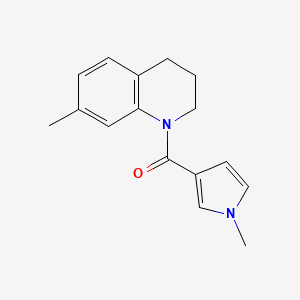
1-Benzyl-4-(ethylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(ethylsulfonyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a benzyl group attached to one nitrogen atom and an ethylsulfonyl group attached to the other nitrogen atom of the piperazine ring. It has a molecular formula of C18H29N3O2S and a molecular weight of 351.507 Da .
Méthodes De Préparation
The synthesis of 1-Benzyl-4-(ethylsulfonyl)piperazine can be achieved through various methods. One common approach involves the reaction of 1-benzylpiperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce waste and improve yield.
Analyse Des Réactions Chimiques
1-Benzyl-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylsulfonyl groups, allowing for the introduction of different substituents. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
1-Benzyl-4-(ethylsulfonyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Medicine: Research into its potential therapeutic effects, such as its use as an antidepressant or antipsychotic agent, is ongoing. It has shown promise in modulating neurotransmitter systems.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to affect the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. By binding to these receptors, the compound can modulate neurotransmitter release and uptake, leading to changes in neuronal activity and behavior .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-(ethylsulfonyl)piperazine can be compared to other piperazine derivatives, such as:
1-Benzylpiperazine (BZP): Known for its stimulant and euphoric properties, BZP has been used recreationally and studied for its potential therapeutic effects.
1-(3-Chlorophenyl)piperazine (mCPP): This compound is used in the synthesis of antidepressant drugs and has been studied for its psychoactive effects.
1-(3-Trifluoromethyl-phenyl)piperazine (TFMPP): Often used in combination with BZP, TFMPP has been studied for its effects on the central nervous system.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. Its ethylsulfonyl group, in particular, allows for unique interactions and reactivity compared to other piperazine derivatives.
Propriétés
IUPAC Name |
1-benzyl-4-ethylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-18(16,17)15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOPOCKDPBGDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7615430.png)
![3-(6-Oxa-9-azaspiro[4.5]decan-9-yl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7615450.png)
![3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B7615452.png)
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B7615469.png)

![N-(3-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7615477.png)
![3-[(3-Methylphenyl)methyl]quinazolin-4-one](/img/structure/B7615495.png)
![3-[(4-Methylsulfanylphenyl)methyl]quinazolin-4-one](/img/structure/B7615518.png)
![9-(Pyridin-4-ylmethyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B7615527.png)
![3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl-(4,5-dimethylthiophen-2-yl)methanone](/img/structure/B7615534.png)


![2-Methyl-1-[2-(1-methylsulfonylpiperidin-4-yl)ethyl]piperidine](/img/structure/B7615543.png)
